molecular formula C10H9ClN2 B11782175 5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine

5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11782175
M. Wt: 192.64 g/mol
InChI Key: MNIZLSNFNXGECW-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyridine core.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives.

Scientific Research Applications

5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Uniqueness

5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H9ClN2/c11-10-4-3-7-9(13-10)5-8(12-7)6-1-2-6/h3-6,12H,1-2H2

InChI Key

MNIZLSNFNXGECW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC(=N3)Cl

Origin of Product

United States

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